(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid
Overview
Description
(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid is a labeled form of benzoic acid where all seven carbon atoms are replaced with the carbon-13 isotope. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid can be synthesized through the esterification of benzyl alcohol with a carbon source containing a carbon-13 label, such as carbon-13 acetic acid or carbon-13 methanol, followed by acidic hydrolysis . Another method involves the oxidation of benzyl alcohol using potassium permanganate in the presence of sulfuric acid .
Industrial Production Methods: Industrial production of benzoic acid-13C7 typically involves the catalytic oxidation of toluene with air in the presence of vanadium pentoxide or manganese and cobalt acetates . The process is optimized to ensure high yield and purity of the labeled compound.
Chemical Reactions Analysis
Types of Reactions: (1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoyl peroxide or other oxidized derivatives.
Reduction: Reduction reactions can convert benzoic acid-13C7 to benzyl alcohol or benzaldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in sulfuric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Benzoyl peroxide, benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Halogenated, nitrated, or sulfonated benzoic acid derivatives.
Scientific Research Applications
(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Mechanism of Action
(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid exerts its effects through various mechanisms:
Comparison with Similar Compounds
Benzoic acid-α-13C: Contains a single carbon-13 isotope at the alpha position.
Benzoic acid-1-13C: Contains a single carbon-13 isotope at the first carbon position.
Benzoic acid-2,3,4,5,6-d5: Contains five deuterium atoms on the benzene ring.
Uniqueness: (1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid is unique due to the complete labeling of all seven carbon atoms with the carbon-13 isotope, providing a distinct advantage in detailed isotopic studies compared to partially labeled compounds .
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-BNUYUSEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584342 | |
Record name | (carboxy-~13~C_7_)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.070 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222412-89-7 | |
Record name | Benzoic-13C7 acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222412-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (carboxy-~13~C_7_)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 222412-89-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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